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Compound of Interest

Compound Name: 4-Methyl-8-nitroquinoline

Cat. No.: B189520

This guide provides an in-depth analysis of the spectral data for 4-Methyl-8-nitroquinoline
(C10HsN202), a significant heterocyclic aromatic compound.[1][2] Primarily utilized as a
versatile synthetic intermediate in medicinal chemistry and materials science, a thorough
understanding of its structural confirmation via modern spectroscopic techniques is paramount
for researchers, scientists, and professionals in drug development.[1] This document offers a
detailed examination of its mass spectrometry and nuclear magnetic resonance (NMR) data,
grounded in established principles and methodologies.

Introduction to 4-Methyl-8-nitroquinoline

4-Methyl-8-nitroquinoline belongs to the nitroquinoline class of compounds, featuring a
quinoline core substituted with a methyl group at the fourth position and a nitro group at the
eighth position.[1] Its molecular weight is 188.18 g/mol .[2][3] The precise placement of these
functional groups is critical to its chemical reactivity and potential biological activity,
necessitating unambiguous structural elucidation. Spectroscopic methods such as Mass
Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable
tools for this purpose, providing detailed information about the molecule's mass, fragmentation,
and the chemical environment of its constituent atoms.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and
elemental composition of a compound. For 4-Methyl-8-nitroquinoline, Electron lonization (EI)
mass spectrometry provides critical data for structural confirmation.
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Key Spectral Data

The mass spectrum of 4-Methyl-8-nitroquinoline is characterized by several key peaks that
reveal its molecular identity and fragmentation behavior.

Mass-to-Charge Ratio

(mi2) Proposed Fragment Significance

m/z

188 [C10HsN202]* Molecular lon (M)

130 [CoHsN]* Loss of NO2

115 [CsHsN]*+ Loss of CHs from [M-NO2z]*

Data sourced from PubChem.[3]

Interpretation of Fragmentation Patterns

The fragmentation of 4-Methyl-8-nitroquinoline under electron ionization follows logical
pathways dictated by the stability of the resulting ions.

e Molecular lon (m/z 188): The peak at m/z 188 corresponds to the intact molecule with one
electron removed, confirming the molecular weight of the compound.[3]

e Loss of the Nitro Group (m/z 130): A prominent peak is observed at m/z 130, resulting from
the loss of a nitro group (NO2) from the molecular ion. This is a common fragmentation
pathway for nitroaromatic compounds.

e Loss of a Methyl Group (m/z 115): The fragment at m/z 115 arises from the subsequent loss
of a methyl radical (CHs) from the ion at m/z 130.

The proposed fragmentation pathway is visualized in the following diagram:
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Caption: Proposed Mass Spectrometry Fragmentation Pathway for 4-Methyl-8-nitroquinoline.

Experimental Protocol for Mass Spectrometry

The following outlines a standard protocol for acquiring the mass spectrum of 4-Methyl-8-
nitroquinoline.

o Sample Preparation: A dilute solution of 4-Methyl-8-nitroquinoline is prepared in a volatile
organic solvent, such as methanol or acetonitrile.

e Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an
electron ionization (El) source is typically employed.

o GC Separation: The sample is injected into the GC, where it is vaporized and separated from
any impurities on a capillary column.

« lonization: The eluted compound enters the El source, where it is bombarded with high-
energy electrons (typically 70 eV), causing ionization and fragmentation.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio by a mass analyzer (e.g., a quadrupole).
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o Detection: The abundance of each ion is measured by a detector, generating the mass

spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. While experimentally determined and published high-resolution NMR data for 4-
Methyl-8-nitroquinoline is not readily available in public databases, we can predict the
expected chemical shifts and coupling patterns based on the analysis of its structural features

and data from analogous compounds.

Predicted *H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and
the methyl group protons. The electron-withdrawing nitro group and the aromatic ring currents
will significantly influence the chemical shifts of the protons.

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b189520?utm_src=pdf-body
https://www.benchchem.com/product/b189520?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Predicted
Chemical Shift  Multiplicity Integration Assignment Rationale
(3, ppm)
Adjacent to the
~8.9 Doublet 1H H-2 quinoline
nitrogen.
~7.5 Doublet 1H H-3 Coupled to H-2.
Influenced by the
Doublet of nitro group and
~7.8 1H H-5
doublets coupled to H-6
and H-7.
) Coupled to H-5
~7.6 Triplet 1H H-6
and H-7.
Deshielded due
to proximity to
Doublet of P ) Y
~8.2 1H H-7 the nitro group
doublets
and coupled to
H-5 and H-6.
Methyl group at
~2.7 Singlet 3H -CHs vl group

the C-4 position.

Predicted **C NMR Spectral Data

The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon
atoms in the molecule. The chemical shifts are influenced by hybridization and the electronic
effects of the substituents.
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Predicted Chemical Shift

ssignmen ationale
© | Assig t Rat |
y Ppm

~150 C-2 Carbon adjacent to nitrogen.
~122 C-3 Aromatic CH.

Carbon bearing the methyl
~145 C-4

group.

uaternary carbon in the rin

~128 C-4a Q ] y g

junction.
~125 C-5 Aromatic CH.
~130 C-6 Aromatic CH.
~124 Cc-7 Aromatic CH.

Carbon bearing the nitro
~148 C-8

group.

uaternary carbon in the rin

~136 C-8a Q ) y g

junction.
~19 -CHs Methyl carbon.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural
elucidation.

o Sample Preparation: Dissolve 5-10 mg of 4-Methyl-8-nitroquinoline in approximately 0.6-
0.7 mL of a deuterated solvent (e.g., CDCls or DMSO-ds) in a 5 mm NMR tube.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended
for better signal dispersion.

e 1H NMR Acquisition:

o Acquire a standard one-dimensional proton spectrum.
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o Optimize the spectral width to cover the expected range of chemical shifts.

o Use a sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum to obtain singlets for each carbon.

o Alarger number of scans will be necessary due to the lower natural abundance of 13C.

» Data Processing:

o Apply Fourier transformation to the acquired free induction decays (FIDs).

o Perform phase and baseline corrections.

o Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

The relationship between the experimental workflow and data analysis is depicted below:
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Caption: General workflow from experimental setup to structural confirmation.

Conclusion

The combined application of mass spectrometry and nuclear magnetic resonance spectroscopy
provides a robust framework for the structural characterization of 4-Methyl-8-nitroquinoline.
Mass spectrometry confirms the molecular weight and offers insights into the molecule's
fragmentation, while NMR spectroscopy elucidates the detailed atomic arrangement and
chemical environment of the carbon-hydrogen framework. The methodologies and data
interpretation presented in this guide serve as a comprehensive resource for researchers
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working with this and related heterocyclic compounds, ensuring the scientific integrity and
accuracy of their findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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